molecular formula C19H21F3N2O3 B2444134 1-[2-(4-methoxyphenyl)ethyl]-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea CAS No. 1351641-25-2

1-[2-(4-methoxyphenyl)ethyl]-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea

Cat. No.: B2444134
CAS No.: 1351641-25-2
M. Wt: 382.383
InChI Key: DFLLYVZESXCPOW-UHFFFAOYSA-N
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Description

1-[2-(4-methoxyphenyl)ethyl]-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure features a urea moiety, a methoxyphenethyl group, and a trifluorohydroxyphenylpropyl group, which could contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-methoxyphenyl)ethyl]-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea typically involves the reaction of appropriate starting materials under controlled conditions. A possible synthetic route could include:

    Step 1: Synthesis of the intermediate 4-methoxyphenethylamine from 4-methoxybenzaldehyde through reductive amination.

    Step 2: Preparation of the intermediate 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl isocyanate from 3,3,3-trifluoro-2-hydroxy-2-phenylpropionic acid via a Curtius rearrangement.

    Step 3: Coupling of the intermediates to form the final product, this compound, under mild conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production, including considerations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-methoxyphenyl)ethyl]-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea may undergo various chemical reactions, including:

    Oxidation: The methoxy group could be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The urea moiety could be reduced to an amine under reductive conditions.

    Substitution: The trifluoromethyl group could participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a phenol derivative, while reduction of the urea moiety could yield an amine derivative.

Scientific Research Applications

1-[2-(4-methoxyphenyl)ethyl]-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying receptor-ligand interactions.

    Medicine: As a candidate for drug development, particularly for its potential pharmacological properties.

    Industry: As an intermediate in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-[2-(4-methoxyphenyl)ethyl]-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea would depend on its specific biological target. Potential molecular targets could include enzymes, receptors, or ion channels. The compound’s effects could be mediated through binding to these targets and modulating their activity, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenethyl)-3-(3,3,3-trifluoro-2-hydroxypropyl)urea: Lacks the phenyl group in the trifluorohydroxypropyl moiety.

    1-(4-Methoxyphenethyl)-3-(3,3,3-trifluoro-2-phenylpropyl)urea: Lacks the hydroxyl group in the trifluorophenylpropyl moiety.

    1-(4-Methoxyphenethyl)-3-(2-hydroxy-2-phenylpropyl)urea: Lacks the trifluoromethyl group.

Uniqueness

1-[2-(4-methoxyphenyl)ethyl]-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea is unique due to the presence of both the trifluoromethyl and hydroxyl groups in the same molecule, which could confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N2O3/c1-27-16-9-7-14(8-10-16)11-12-23-17(25)24-13-18(26,19(20,21)22)15-5-3-2-4-6-15/h2-10,26H,11-13H2,1H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLLYVZESXCPOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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